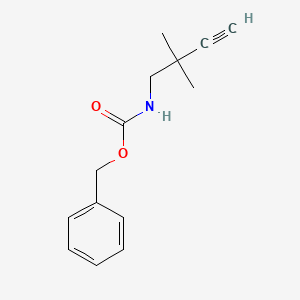
2,3-Dichloro-6-iodoaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-iodoaniline hydrochloride is a chemical compound with the molecular formula C6H5Cl3IN. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and one iodine atom. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodoaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the direct halogenation of 2,3-dichloroaniline with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-iodoaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3-Dichloro-6-iodoaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms on the aniline ring. This unique substitution pattern gives it distinct chemical properties and reactivity compared to other dichloroaniline derivatives. The iodine atom, in particular, can participate in specific reactions that are not possible with other halogenated anilines.
Propiedades
Fórmula molecular |
C6H5Cl3IN |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,3-dichloro-6-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl2IN.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2H,10H2;1H |
Clave InChI |
YCRQYTZCRMGYRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Cl)N)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)

![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)

amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)

